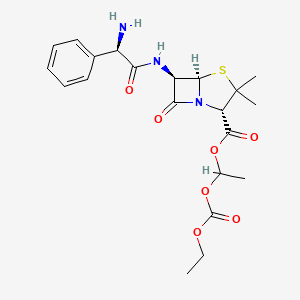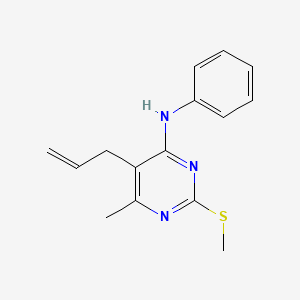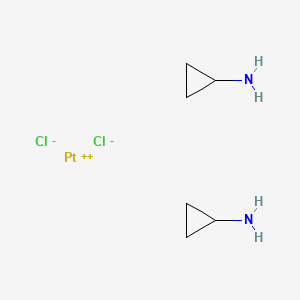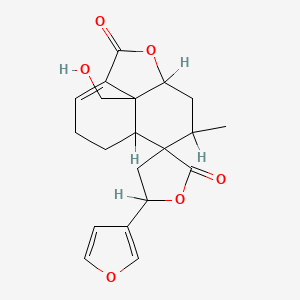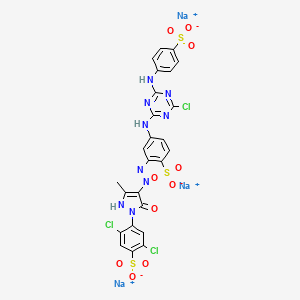
Cibacron Brilliant Yellow 3G-P
説明
Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a bright yellow powder . It is used in hematology stains . The compound has a molecular formula of C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 .
Synthesis Analysis
The synthesis of Cibacron Brilliant Yellow 3G-P involves several raw materials including Cyanuric chloride, Sulfanilic acid, 2,4-Diaminobenzenesulfonic acid, 3-Methyl-2-pyrazolin-5-one, and Dichlorosulfophenyl-3-methylpyrazolone .Molecular Structure Analysis
The molecular structure of Cibacron Brilliant Yellow 3G-P is represented by the SMILES string: [Na+].[Na+].[Na+].Cc1nn(c(O)c1\N=N\c2cc(Nc3nc(Cl)nc(Nc4ccc(cc4)S([O-])(=O)=O)n3)ccc2S([O-])(=O)=O)-c5cc(Cl)c(cc5Cl)S([O-])(=O)=O .Chemical Reactions Analysis
Cibacron Brilliant Yellow 3G-P has been studied in the context of photocatalytic degradation under UV-A radiation . The treatment involved test solutions containing 100 mg/L of the dye with two types of photocatalysts, Degussa P25 and Hombikat UV 100 titanium dioxide . The efficiency of these two commercial photocatalysts was compared in the presence and absence of hydrogen peroxide (H2O2) .Physical And Chemical Properties Analysis
Cibacron Brilliant Yellow 3G-P is a solid with a maximum absorption wavelength (λmax) of 404 nm . It is soluble in water at a concentration of 20 to 40 g/L .科学的研究の応用
Photodegradation in Wastewater Treatment
Reactive Yellow 2 has been studied for its photodegradation properties under direct sunlight, which is crucial for the treatment of textile industry wastewater. The use of Fe2O3 nanoparticles encapsulated with phytochemicals from R. indica leaf extracts has shown to significantly enhance the degradation efficiency of this dye .
Adsorption for Water Purification
The compound has been utilized in the adsorption process for water purification. Research involving polyethylenimine-crosslinked and aminopropyltriethoxysilane-grafted multiwall carbon nanotubes has demonstrated efficient removal of Reactive Yellow 2 from water, highlighting its potential for treating reactive dye wastewater .
Dyeing and Printing Textiles
Cibacron Brilliant Yellow 3G-P is widely used for dyeing and printing on various fibers such as cotton, wool, silk, polyamide, and viscose. Its application extends to knot dyeing and can also be used for roll dye and dissemination, indicating its versatility in the textile industry .
Diagnostic Assay Manufacturing
In the field of medical diagnostics, this dye is applied in the manufacturing of assays. It is particularly used in hematology and histology for staining purposes, aiding in the visualization of cells and tissues during examination .
Environmental Impact Studies
Studies have been conducted to understand the environmental impact of Reactive Yellow 2, particularly its effect on water clarity and biological systems. The removal of this dye from effluents is considered significant for environmental conservation .
Antifouling Applications
Research has explored the use of Reactive Yellow 2 in antifouling coatings to prevent the attachment of microorganisms, which is a common cause of material corrosion. This application is particularly relevant in marine environments where biofouling is a persistent issue .
作用機序
Target of Action
Reactive Yellow 2, also known as Cibacron Brilliant Yellow 3G-P, is a type of reactive dye that primarily targets proteins, especially those with affinities to various nucleotides . The dye has been found to bind from 5 to 60% of the proteins in various crude cell extracts .
Mode of Action
The affinity of Reactive Yellow 2 for proteins may be due to substrate/cofactor similarities as well as hydrophobic and ion exchange properties . Some proteins have been found to require the addition of divalent cations for binding to the dye . Nonionic detergents have been found to encapsulate immobilized dyes in micelles and prevent proteins from binding .
Biochemical Pathways
It is known that the dye can influence the biodegradation process . Laccase and polyphenol oxidase were found to influence the biodegradation process in the dyes .
Pharmacokinetics
It is known that the dye has a high affinity for proteins, which suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of Reactive Yellow 2’s action is the binding and potential alteration of proteins. This can lead to changes in protein function and potentially influence various biological processes .
Action Environment
The action of Reactive Yellow 2 can be influenced by various environmental factors. For instance, the presence of diverse levels of metal ion mixtures, including Cr +6, Zn +2, Cu +2, Co +2, Cd +2, and Pb +2, has been found to affect the decolorization of Reactive Yellow 2 . Additionally, the dye’s action can be influenced by the presence of nonionic detergents, which can encapsulate the dye and prevent it from binding to proteins .
特性
IUPAC Name |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,36H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNBZTDZMXUVML-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl3N9Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cibacron Brilliant Yellow 3G-P | |
CAS RN |
50662-99-2 | |
| Record name | Cibacron Brilliant Yellow 3G-P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050662992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



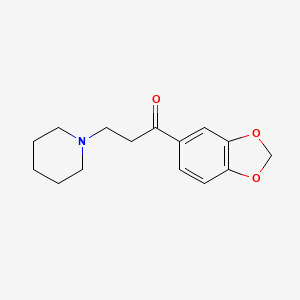
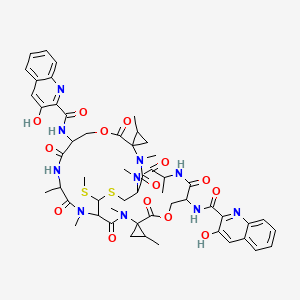
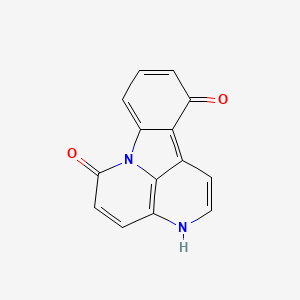
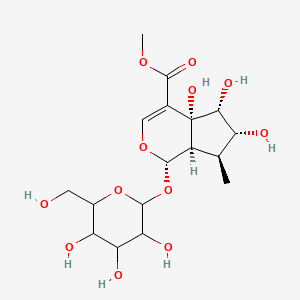
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

